molecular formula C11H14N2O2 B15211797 (4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 88332-14-3

(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Cat. No.: B15211797
CAS No.: 88332-14-3
M. Wt: 206.24 g/mol
InChI Key: PFSDUXFJDBAOJZ-DTWKUNHWSA-N
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Description

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a butyl-substituted pyridine with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrrolo[3,4-b]pyridine

Uniqueness

Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88332-14-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(4aS,7aR)-6-butyl-4a,7a-dihydropyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C11H14N2O2/c1-2-3-7-13-10(14)8-5-4-6-12-9(8)11(13)15/h4-6,8-9H,2-3,7H2,1H3/t8-,9+/m0/s1

InChI Key

PFSDUXFJDBAOJZ-DTWKUNHWSA-N

Isomeric SMILES

CCCCN1C(=O)[C@H]2C=CC=N[C@H]2C1=O

Canonical SMILES

CCCCN1C(=O)C2C=CC=NC2C1=O

Origin of Product

United States

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